Calcium methyltetrahydrofolate is a synthetic derivative of folic acid, the predominant, naturally occurring form of folate. It is synthesized by reduction of folic acid to tetrahydrofolic acid followed by methylation and diastereoselective crystallization (in water) of L-5-MTHF as its calcium salt.
Future Directions
Investigating the Role of Folate in Disease: Further research is needed to fully elucidate the impact of calcium leucovorin on complex diseases such as cancer, cardiovascular disease, and neurodevelopmental disorders [, , ].
Developing Novel Delivery Systems: Exploring new methods for targeted delivery of calcium leucovorin to specific tissues or cells could enhance its therapeutic potential [].
Understanding Individual Responses: Investigating the influence of genetic and environmental factors on the efficacy of calcium leucovorin in different populations is crucial for personalized medicine [].
Related Compounds
Methotrexate (MTX)
Relevance: Calcium mefolinate is a derivative of 5-methyltetrahydrofolic acid, the active form of folic acid. MTX and calcium mefolinate are related through their interaction with folate metabolism. Calcium mefolinate is often administered after high-dose MTX treatment (known as “leucovorin rescue”) to mitigate MTX’s toxic effects by providing the cells with the necessary folates for DNA synthesis [, , , , ].
Folic acid (FA)
Compound Description: Folic acid is a synthetic form of folate, a B vitamin essential for various metabolic processes, including DNA synthesis, cell division, and the formation of red blood cells. While naturally occurring folates exist in reduced forms, folic acid must be converted into its active form, 5-methyltetrahydrofolate, within the body [, , , , , , ].
Relevance: Both calcium mefolinate and folic acid are related through their connection to folate metabolism. Calcium mefolinate is a calcium salt of 5-formyltetrahydrofolic acid, a derivative of the active form of folic acid, 5-methyltetrahydrofolic acid. Calcium mefolinate, being already in a reduced form, can bypass the metabolic steps required by folic acid, providing a more readily available source of active folate [, , , , , , ].
5-methyltetrahydrofolic acid (5-MTHFA)
Compound Description: 5-methyltetrahydrofolate is the biologically active form of folate, a B vitamin essential for various metabolic processes, including DNA synthesis, cell division, and red blood cell formation. It is the primary form of folate found in circulation and transported into tissues for cellular metabolism [, , , , , , , , , , , , ].
Relevance: Calcium mefolinate is the calcium salt of 5-formyltetrahydrofolic acid, a derivative of 5-methyltetrahydrofolic acid. Both compounds are closely related within the folate metabolic pathway. After administration, calcium mefolinate is metabolized to 5-MTHFA, making it a readily available source of this active folate form [, , , , , , , , , , , , ].
L-5-methyltetrahydrofolate calcium salt (MTHF-Ca)
Compound Description: L-5-methyltetrahydrofolate calcium salt, also known as Metafolin, is a stable, crystalline form of the biologically active folate, L-5-methyltetrahydrofolate. It is readily absorbed and utilized by the body, bypassing the metabolic steps required for the activation of folic acid. MTHF-Ca is often used in dietary supplements and pharmaceuticals as a source of readily available folate [, , , , , , ].
Relevance: L-5-methyltetrahydrofolate calcium salt (MTHF-Ca) and calcium mefolinate are both calcium salts of reduced folates. While calcium mefolinate is the calcium salt of 5-formyltetrahydrofolic acid, MTHF-Ca is the calcium salt of 5-methyltetrahydrofolic acid. Both provide a source of biologically active folate, rapidly delivering 5-MTHFA into circulation upon administration [, , , , , , ].
Leucovorin
Compound Description: Leucovorin, also known as folinic acid, is a reduced folate administered to counteract the toxic effects of folate antagonists like methotrexate or to treat folate deficiency. It is metabolized to 5-methyltetrahydrofolate, the active form of folate, in the body [, , , , ].
Relevance: Leucovorin and calcium mefolinate are both reduced folates used to mitigate the side effects of methotrexate. Leucovorin is a mixture of the (6R) and (6S) isomers of 5-formyltetrahydrofolic acid, while calcium mefolinate is specifically the calcium salt of the (6S)-isomer. Both provide a source of active folate that can be readily utilized by the body, bypassing the metabolic steps required by folic acid [, , , , ].
5-formyltetrahydrofolic acid (5-formyl-THF)
Compound Description: 5-formyltetrahydrofolic acid is a naturally occurring form of folate found in small amounts in foods and as an intermediate in the metabolic pathway of folic acid. It can be converted to the active form of folate, 5-methyltetrahydrofolate [, ].
Relevance: Calcium mefolinate is the calcium salt of 5-formyltetrahydrofolic acid, directly linking these two compounds within the folate metabolic pathway. After administration, calcium mefolinate is rapidly converted to 5-formyl-THF, which is subsequently metabolized to 5-methyltetrahydrofolate, the biologically active form of folate [, ].
Dextrofolate
Compound Description: Dextrofolate is the inactive isomer of 5-methyltetrahydrofolate, the biologically active form of folate. Unlike its active counterpart, dextrofolate does not participate in metabolic processes and is not naturally found in significant amounts in the body [].
Relevance: Dextrofolate is structurally similar to 5-methyltetrahydrofolate, the active metabolite of calcium mefolinate. Although inactive, dextrofolate is often mentioned in studies comparing the pharmacokinetics and bioavailability of calcium mefolinate and other folate forms [].
Sodium Folinate
Compound Description: Sodium folinate is the sodium salt of folinic acid (leucovorin). Like leucovorin, it is a reduced folate used to counteract the side effects of methotrexate and to treat folate deficiency. It is metabolized to 5-methyltetrahydrofolate in the body [].
Sodium Levofolinate
Compound Description: Sodium levofolinate is the sodium salt of the biologically active (6S)-isomer of 5-formyltetrahydrofolic acid. Like calcium mefolinate, it is a reduced folate that bypasses certain metabolic steps required by folic acid, providing a readily available source of active folate [].
Relevance: Sodium levofolinate and calcium mefolinate are both salts of reduced folates, differing only in their cationic component. While calcium mefolinate utilizes calcium, sodium levofolinate uses sodium. Both are quickly converted into the active 5-methyltetrahydrofolate, making them efficient sources of active folate for the body [].
Calcium Levofolinate
Compound Description: Calcium levofolinate is the calcium salt of the biologically active (6S)-isomer of 5-formyltetrahydrofolic acid, making it chemically identical to calcium mefolinate [].
Overview
Calcium N5-methyltetrahydrofolate is a calcium salt of the biologically active form of folate, known as N5-methyltetrahydrofolate. This compound plays a crucial role in various biological processes, particularly in one-carbon metabolism, which is vital for DNA synthesis and repair. The calcium salt form enhances its stability and bioavailability, making it suitable for use in dietary supplements and food fortification.
Source
Calcium N5-methyltetrahydrofolate is synthesized from folic acid, a B-vitamin commonly found in leafy greens, legumes, and fortified foods. The synthesis process involves several chemical reactions that convert folic acid into its active form.
Classification
This compound falls under the category of vitamins and nutritional supplements. It is classified as a water-soluble vitamin due to its solubility in water, which facilitates its absorption in the human body.
Synthesis Analysis
Methods
The synthesis of Calcium N5-methyltetrahydrofolate typically involves the following steps:
Reduction of Folic Acid: Folic acid is reduced to tetrahydrofolic acid using reducing agents such as sodium borohydride under alkaline conditions. This step can yield a racemic mixture of tetrahydrofolic acid.
Methylation: The resulting tetrahydrofolic acid undergoes methylation to produce N5-methyltetrahydrofolate.
Diastereoselective Crystallization: The final step involves crystallizing the product as a calcium salt, which enhances its stability and solubility. This can be achieved through careful control of temperature and pH during the crystallization process.
Technical Details
Asymmetric catalytic hydrogenation is often employed to improve the yield and purity of the product. A typical reaction may involve using catalysts such as rhodium with specific ligands to selectively produce the desired stereoisomer of tetrahydrofolic acid.
Molecular Structure Analysis
Structure
Calcium N5-methyltetrahydrofolate has a complex molecular structure characterized by multiple functional groups, including amine, carboxyl, and pteridine moieties. Its chemical formula is C20H23CaN7O6 for the anhydrous form, with a molecular weight of approximately 497.5 g/mol.
Data
Chemical Reactions Analysis
Reactions
The primary reactions involved in the synthesis of Calcium N5-methyltetrahydrofolate include:
These reactions are carefully controlled to ensure high yields and purity of the final product.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: White to light yellowish crystalline powder.
Solubility: Soluble in water; solubility varies with pH.
Chemical Properties
Stability: Stable under normal conditions but sensitive to light and moisture.
Melting Point: Specific melting points can vary based on hydration states.
Relevant data indicates that Calcium N5-methyltetrahydrofolate retains its activity over a range of pH levels but may degrade under extreme conditions.
Applications
Calcium N5-methyltetrahydrofolate is widely used in:
Nutritional Supplements: It serves as an effective source of folate for individuals at risk of deficiency.
Food Fortification: Added to various food products to enhance their nutritional value.
Clinical Applications: Used in managing conditions associated with folate deficiency, such as hyperhomocysteinemia and certain types of anemia.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Microsomal prostaglandin E synthase-1 (mPGES-1) converts the COX product PGH2 into the biologically active PGE2.1 Like COX-2, the expression of mPGES-1 is induced in response to pro-inflammatory mediators, including LPS, IL-1β, and TNF-α.2 CAY10678 is a benzoimidazole that potently inhibits human and rat recombinant mPGES-1 (IC50 = 0.09 and 0.9 µM, respectively). It has minimal effects on COX-1, COX-2, PGIS, and hematopoietic PGDS at 50 μM but reduces lipocalin-type PGDS activity by 60% at this concentration. CAY10678 dose-dependently blocks PGE2 synthesis in isolated cells and whole blood treated with LPS or IL-1β.3 It also dose-dependently reduces PGE2 synthesis and cell recruitment during inflammation in mice. C3 is a selective microsomal prostaglandin E synthase 1 (mPGES-1) inhibitor.
C527 is an inhibitor of USP1/UAF complex deubiquitinase activity (IC50 = 0.88 µM). It also inhibits USP5, UCL-H3, and USP12/46 but not UCL-H1 activity (IC50s = 1.65, 2.18, 5.97, and >10 µM, respectively). C527 increases ubiquinated Fanconi anemia complementation group D2 (FANCD2-Ub) and FANCI-Ub levels in a concentration-dependent manner. It inhibits homologous recombination repair, cell proliferation, and sensitizes HeLa cells to the DNA crosslinker mitomycin C. C527 also inhibits proliferation of PC3 and LNCap prostate cancer cells (IC50s = 0.24 and 0.03 µM, respectively, after 72 hours). C527 is a inhibitor of USP1 target ID1 degradation in leukemic cells.
PRMT1 inhibitor (IC50 = 12.75 μM). C-7280948 is a protein arginine methyltransferase 1 (PRMT1) inhibitor (IC50 = 12.8 µM, in vitro). PRMT1 enzymes transfer a methyl group from S-adenosylmethionine to arginine residues on histones, which leads to transcription. PRMT1 is essential for mixed lineage leukemia oncogenic transformation and thus its inhibition is a potential treatment for these aggressive leukemias. C7280948 is a PRMT1 inhibitor with IC₅₀ value of 12.75 μM.
C646 is a pyrazolone that is 5-methyl-4-methylene-2-(p-carboxyphenyl)-2,4-dihydro-3H-pyrazol-3-one in which the exocyclic carbon of the methylene group is attached to a 5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl group by a single bond. C646 is a potent, cell permeable and selective competitive inhibitor of p300 and CBP (p300/CBP) histone acetyltransferases. It has a role as an EC 2.3.1.48 (histone acetyltransferase) inhibitor, an apoptosis inducer and a radiosensitizing agent. It is a member of furans, a biaryl, a pyrazolone, a member of benzoic acids and a C-nitro compound.